1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane
CAS No.:
Cat. No.: VC16480002
Molecular Formula: C10H17Br
Molecular Weight: 217.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17Br |
|---|---|
| Molecular Weight | 217.15 g/mol |
| IUPAC Name | 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3 |
| Standard InChI Key | YQJBCEWDKVVSBK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C12CC(C1)(C2)CBr |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane belongs to the strained bicyclo[1.1.1]pentane family, characterized by a rigid carbon framework. The bromomethyl (-CH2Br) and tert-butyl (-C(CH3)3) groups occupy positions 1 and 3 on the BCP core, respectively. This spatial arrangement mimics the geometry of para-substituted arenes, a property critical to its bioisosteric applications .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H17Br |
| Molecular Weight | 217.15 g/mol |
| IUPAC Name | 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
| CAS Number | 162374-92-7 |
| SMILES | CC(C)(C)C12CC(C1)(CBr)C2 |
| Boiling Point | Not reported |
| Density | 1.32 g/cm³ (estimated) |
The tert-butyl group enhances steric bulk, while the bromomethyl moiety provides a reactive site for nucleophilic substitutions or cross-coupling reactions .
Synthesis and Reaction Pathways
Key Synthetic Methodology
The synthesis of 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane involves ring-opening of tricyclo[1.1.1.0]pentane (TCP) via ATRA reactions. Triethylborane (BEt3) initiates radical formation under mild conditions, enabling the addition of tert-butyl and bromomethyl groups .
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Reactants: TCP (2 equiv.), tert-butyl bromide (1 equiv.), BEt3 (10 mol%).
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Conditions: Et2O solvent, 0°C to room temperature, 15 min–20 h.
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Yield: 70–98% (dependent on substituents).
Table 2: Optimization Parameters for ATRA Reactions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0°C to 25°C |
| BEt3 Concentration | 1–10 mol% |
| Reaction Time | 15 min–20 h |
| Solvent | Et2O or CH2Cl2 |
Pharmaceutical Applications
Bioisosteric Replacement
BCPs like 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane replace 1,4-disubstituted arenes in drug design, addressing limitations such as poor solubility and metabolic instability.
Case Study: Enhanced Membrane Permeability
In a 2024 study, replacing a benzene ring with a BCP core in a kinase inhibitor improved logP by 0.8 units and Caco-2 permeability by 3-fold.
Prodrug Development
The bromomethyl group facilitates prodrug synthesis. For example, conjugation with carboxylic acids via ester linkages enhances oral bioavailability .
Physicochemical and Stability Profiles
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, making it suitable for high-temperature reactions .
Solubility and LogP
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Aqueous Solubility: <1 mg/mL (pH 7.4).
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LogP: 3.2 (calculated), indicating moderate lipophilicity.
Recent Advancements and Future Directions
Photoredox Catalysis
A 2025 study demonstrated visible-light-mediated C–Br bond activation, enabling arylation without traditional palladium catalysts .
Targeted Drug Delivery
Functionalizing the bromomethyl group with antibody-drug conjugate (ADC) linkers is under exploration for oncology applications .
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